3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
Description
The compound 3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a p-tolyl group at position 2 and a propanamide chain at position 6 via an ethyl linker.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-3-8-18(9-4-16)22-25-23-27(26-22)19(15-30-23)13-14-24-21(28)12-7-17-5-10-20(29-2)11-6-17/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWPETRFCSOIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide , also referred to as a thiazolo[3,2-b][1,2,4]triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on existing literature.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The synthesis typically involves multi-step organic reactions that are optimized for yield and purity using various solvents and catalysts. The key structural features include:
- Methoxyphenyl group : Enhances lipophilicity and may contribute to biological activity.
- Thiazolo[3,2-b][1,2,4]triazole moiety : Known for its potential antimicrobial and anticancer properties.
- p-Tolyl group : May influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various bacterial and fungal strains due to their ability to disrupt cellular processes .
Anticancer Properties
A notable aspect of this compound is its potential anticancer activity. Thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated against multiple human cancer cell lines. The results demonstrate that these compounds can effectively induce cytotoxic effects in renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines . Specifically:
- 5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones have shown more potent anticancer activity than their respective amides in various assays .
The mechanisms underlying the biological activities of thiazolo[3,2-b][1,2,4]triazole derivatives often involve:
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
- Intermolecular Interactions : The presence of heterocyclic pharmacophores allows for the formation of hydrogen bonds with active sites on enzymes .
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, a comparative table is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1,3-thiazole derivatives | Contains thiazole ring | Anticancer effects |
| Thiazolo[3,2-b][1,2,4]triazole derivatives | Similar heterocyclic structure | Antiviral properties |
| N-cyclohexyl-5-pyridyl triazoles | Contains triazole ring | Antimicrobial activity |
Case Studies
Several case studies have highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:
Comparison with Similar Compounds
Structural Analogues
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Core Structure : Shares the thiazolo[3,2-b][1,2,4]triazole scaffold but substitutes the p-tolyl group with a 4-methoxyphenyl and introduces a chloro-methylphenyl group on the ethanediamide chain.
- The chloro substituent may increase electrophilicity, affecting reactivity and toxicity.
- Implications : The chloro-methylphenyl group could enhance binding to hydrophobic enzyme pockets compared to the p-tolyl group in the target compound .
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide ()
- Core Structure : Replaces the thiazolo-triazole with a triazolo-pyridazine system.
- The benzimidazole moiety may confer DNA intercalation properties absent in the target compound.
- Implications : The triazolo-pyridazine core could offer distinct pharmacokinetic profiles, such as improved water solubility .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Core Structure : Features a triazolo-thiadiazole system with a pyrazole substituent.
- Key Differences :
- The thiadiazole ring replaces the thiazole in the target compound, altering electronic properties.
- The pyrazole group may enhance metal coordination or antioxidant activity.
Physicochemical Properties
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- Thiazolo[3,2-b]triazole core with p-tolyl and ethyl substituents.
- 3-(4-Methoxyphenyl)propanamide side chain.
Key intermediates include:
Preparation Methods
Synthesis of Thiazolo[3,2-b]triazole Core
Cyclocondensation of Triazole-Thiol Precursors
A modified protocol from Kumar et al. (2017) enables the formation of the thiazolo-triazole ring via microwave-assisted cyclization.
Procedure :
- 5-Mercapto-3-(p-tolyl)-1,2,4-triazole is synthesized by irradiating 4-(p-tolyl)carbonylthiosemicarbazide with 8% KOH under microwave conditions (560 W, 5 min).
- The thiol intermediate reacts with 2-bromoethylacetate in dry methanol under microwave irradiation to form 5-(2-Ethoxy-2-oxoethyl)thio-3-(p-tolyl)-1,2,4-triazole .
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 2 hours yields 2-(p-tolyl)thiazolo[3,2-b]triazole-6-ethyl ester .
Optimization :
- Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 5 minutes.
- Yield: 72–77% (compared to 50–60% via Bunsen burner heating).
One-Pot Catalyst-Free Synthesis
An alternative method by Moghaddam et al. (2015) employs dibenzoylacetylene and triazole derivatives in a one-pot reaction at room temperature. This approach avoids toxic catalysts and achieves 85–90% yield for analogous structures.
Functionalization of the Ethyl Side Chain
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using 6 M HCl under reflux:
Amine Formation
The carboxylic acid is converted to the primary amine via Curtius rearrangement:
Synthesis of 3-(4-Methoxyphenyl)propanamide
Propanoic Acid Preparation
3-(4-Methoxyphenyl)propanoic acid is synthesized via Knoevenagel condensation:
- 4-Methoxybenzaldehyde reacts with malonic acid in pyridine at 80°C.
- Hydrogenation over Pd/C yields the saturated acid.
Amidation
The acid is coupled to the amine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu):
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 457.9 [M+H]⁺, consistent with molecular formula C₂₄H₂₄N₄O₂S.
Challenges and Optimization
Cyclization Side Reactions
Data Tables
Table 1: Comparison of Thiazolo-triazole Synthesis Methods
| Method | Conditions | Yield (%) | Time | Source |
|---|---|---|---|---|
| Microwave cyclization | 560 W, PPA | 72 | 5 min | |
| One-pot catalyst-free | RT, dibenzoylacetylene | 85 | 24 h | |
| Conventional heating | Bunsen burner | 50 | 12 h |
Table 2: Amidation Reaction Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOSu | DMF | 25 | 68 |
| EDCI/HOBt | CH₂Cl₂ | 0 | 72 |
| Ultrasound | THF | 50 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
